molecular formula C27H28ClN3O3 B5126239 N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide

Cat. No.: B5126239
M. Wt: 478.0 g/mol
InChI Key: VRQPTQSMCMPZOC-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O3/c1-20(34-23-11-7-10-22(28)18-23)26(32)29-25-13-6-5-12-24(25)27(33)31-16-14-30(15-17-31)19-21-8-3-2-4-9-21/h2-13,18,20H,14-17,19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQPTQSMCMPZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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